molecular formula C16H11ClN4O2S B6562123 8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-78-8

8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6562123
CAS No.: 1021261-78-8
M. Wt: 358.8 g/mol
InChI Key: IINIBAOOVFWFSI-UHFFFAOYSA-N
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Description

8-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone scaffold. This structure comprises a quinazolinone core fused with a 1,3,4-thiadiazole ring, substituted at the 8-position with chlorine and at the 2-position with a 2-methoxyphenylamino group. Such derivatives are synthesized via cyclocondensation reactions involving thiadiazole and quinazolinone precursors, often employing catalysts like diphenhydramine hydrochloride-CoCl₂·6H₂O deep eutectic solvent or microwave irradiation for efficiency . The compound’s biological relevance stems from its structural similarity to pharmacologically active quinazoline derivatives, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

8-chloro-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-13-5-3-2-4-11(13)18-15-20-21-14(22)10-7-6-9(17)8-12(10)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINIBAOOVFWFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Biological Activity

8-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound that belongs to the quinazolinone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure characterized by a quinazolinone core fused with a thiadiazole ring and substituted with a chloro and methoxy group. Its structural formula can be represented as follows:

C15H12ClN5OS\text{C}_{15}\text{H}_{12}\text{ClN}_5\text{O}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. The compound exhibits significant potential in several areas:

1. Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown that compounds with similar structures exhibit effective inhibition against common pathogens.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundMicroorganismInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa14
DC. albicans20

2. Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.

Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of related quinazolinone derivatives on HepG2 and MCF-7 cell lines. The results indicated IC50 values ranging from 10.82 to 29.46 μM/L for HepG2 and 7.09 to 31.85 μM/L for MCF-7 cells, suggesting potent anticancer activity.

3. Anti-inflammatory Activity

Quinazolinones have also been studied for their anti-inflammatory properties. The presence of specific substituents on the quinazolinone scaffold can enhance their ability to inhibit inflammatory pathways.

Research Findings
In vitro assays demonstrated that certain derivatives reduced pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds like this one can inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that quinazolinones induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Tolerance : Fluorine at position 2 retains activity (e.g., αIIbβ3 receptor antagonism), but bulkier groups (e.g., ethyl or methoxy) reduce potency, highlighting the need for small, polar substituents in drug design .
  • Anticancer Potential: Thiadiazoloquinazolinones with electron-withdrawing groups (e.g., 8-chloro) exhibit apoptosis induction in breast cancer cells (IC₅₀ = 14.7 µM), though data for the target compound are pending .

Preparation Methods

Stepwise Cyclization via Quinazolinone Intermediate

This method prioritizes the quinazolinone ring as the foundational structure, followed by thiadiazole annulation. A representative pathway involves:

  • Quinazolinone Synthesis :
    Starting with 5-chloroanthranilic acid, chloroacetylation introduces the requisite chloroacetamide side chain. Cyclization using hydrazine hydrate in n-butanol yields 8-chloro-quinazolin-4(3H)-one. Key parameters include:

    • Temperature: Reflux (110–120°C)

    • Solvent: n-Butanol

    • Yield: 75–85%

    The chloro group at position 8 is retained via strategic selection of the anthranilic acid derivative.

  • Thiadiazole Ring Formation :
    The quinazolinone intermediate undergoes cyclocondensation with thiosemicarbazide derivatives. For example, reaction with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of phosphorus oxychloride facilitates thiadiazole fusion.

    • Catalyst: POCl₃

    • Temperature: 80–90°C

    • Yield: 68–72%

One-Pot Multicomponent Synthesis

The CoCl₂-based deep eutectic solvent (DES) catalytic system enables convergent synthesis of the thiadiazoloquinazolinone core. This method integrates dimedone, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines in a single step:

  • Reagents :

    • Dimedone (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.0 equiv)

    • 5-Amino-1,3,4-thiadiazol-2-amine (1.0 equiv)

  • Catalyst : 2[HDPH]:CoCl₄²⁻ (0.2 mmol)

  • Conditions : Solvent-free, 120°C, 30–40 minutes

  • Yield : 88–92%

This approach circumvents intermediate isolation, enhancing atom economy (87–93%) and reducing E-factors (0.12–0.18).

Regioselective Introduction of the 2-Methoxyphenylamino Group

Functionalization at position 2 demands precision to avoid competing reactions at the electron-deficient quinazolinone core.

Nucleophilic Aromatic Substitution (NAS)

A chloro precursor at position 2 reacts with 2-methoxyphenylamine under basic conditions:

  • Substrate : 2-Chloro-8-chloro-5H-[1,3,]thiadiazolo[2,3-b]quinazolin-5-one

  • Reagent : 2-Methoxyaniline (2.5 equiv)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : DMF, 100°C, 12 hours

  • Yield : 65–70%

Side reactions, such as hydrolysis to hydroxyl derivatives, are mitigated by anhydrous conditions and excess amine.

Buchwald–Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for challenging substitutions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 24 hours

  • Yield : 58–63%

While effective, this method incurs higher costs due to noble metal catalysts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Reaction Time
Stepwise CyclizationHigh purity intermediatesMulti-step, lower overall yield65–7024–36 hours
One-Pot DESAtom-economical, scalableRequires specialized catalyst88–9230–40 minutes
Buchwald–HartwigTolerates electron-deficient substratesExpensive catalysts, stringent conditions58–6324 hours

Optimization of Critical Parameters

Catalyst Loading in DES-Mediated Synthesis

The 2[HDPH]:CoCl₄²⁻ catalyst demonstrates a nonlinear relationship between loading and yield:

Catalyst (mmol)Yield (%)
0.172
0.292
0.389

Excess catalyst (>0.25 mmol) promotes side reactions, underscoring the need for precise stoichiometry.

Solvent Effects in NAS

Polar aprotic solvents enhance nucleophilicity of 2-methoxyaniline:

SolventDielectric ConstantYield (%)
DMF36.770
DMSO46.768
THF7.542

Scalability and Industrial Feasibility

The DES-catalyzed route exhibits superior scalability, producing 50 g batches with consistent yields (90–91%). Key metrics:

  • Reaction Mass Efficiency (RME) : 89.2%

  • Process Mass Intensity (PMI) : 1.8

  • Energy Consumption : 12 kWh/kg

In contrast, stepwise methods require 4.2 kWh/kg due to prolonged heating and intermediate purification.

Mechanistic Insights

DES Catalytic Cycle

The 2[HDPH]:CoCl₄²⁻ complex facilitates proton transfer and stabilizes transition states via hydrogen bonding:

  • Activation of aldehyde carbonyl by Co²⁺ Lewis acid sites.

  • Knoevenagel condensation between dimedone and aldehyde.

  • Thiadiazole-amine nucleophilic attack on the activated intermediate.

  • Cyclodehydration to form the fused ring system.

NAS Reaction Pathway

The chloro substituent at position 2 undergoes SNAr with 2-methoxyaniline:

  • Base-mediated deprotonation of the amine.

  • Formation of a Meisenheimer complex at the electron-deficient C2.

  • Elimination of Cl⁻ to yield the substituted product.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?

  • Methodology : The synthesis typically involves multi-step protocols starting with heterocyclic core formation. For example:

Thiadiazole ring construction : Use 4-amino-5-chloro-1,3,4-thiadiazole intermediates ().

Quinazolinone annulation : Condensation with substituted anthranilic acid derivatives under reflux with acetic acid or DMF ( ).

Substitution reactions : Introduce the 2-methoxyphenylamino group via nucleophilic aromatic substitution (SNAr) using NaH or K₂CO₃ in polar aprotic solvents ().

  • Key variables : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction time ().

Q. What structural features influence the compound’s biological activity?

  • Critical groups :

  • 8-Chloro substituent : Enhances electrophilicity and target binding ().
  • 2-Methoxyphenylamino group : Modulates solubility and π-π stacking with enzyme active sites ().
  • Thiadiazoloquinazolinone core : Provides rigidity for receptor interaction ().
    • Methodological validation : Comparative studies with halogen-substituted analogs (e.g., Br vs. Cl) show altered IC₅₀ values in enzyme assays ().

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazoloquinazolinone core?

  • Experimental design :

  • Solvent screening : Compare DMF (high polarity) vs. THF (moderate polarity) to balance nucleophilicity and solubility ().
  • Catalyst optimization : Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings ().
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time ().
    • Data analysis : Yield improvements (e.g., 45% → 72%) correlate with solvent purity and inert atmosphere ().

Q. How to resolve contradictions in reported enzyme inhibition data?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., EGFR vs. CDK2) may arise from:

  • Assay conditions : ATP concentration variations (1–10 mM) ().
  • Protein purity : Recombinant vs. native enzyme sources ().
    • Mitigation strategy : Standardize protocols using PDB-validated structures ().

Q. What computational methods predict binding modes of this compound with target proteins?

  • Approach :

Molecular docking : Use MOE or AutoDock with PDB structures (e.g., 4R3P for kinases) ().

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ().

  • Validation : Compare predicted ΔG values with experimental ITC/Kd data ().

Methodological Notes

  • Contradictory evidence : BenchChem-derived data () were excluded due to reliability concerns.
  • Advanced SAR : Use X-ray crystallography () to resolve ambiguities in binding pose predictions.
  • Troubleshooting synthesis : LC-MS monitoring of intermediates () prevents side-product accumulation.

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